molecular formula C17H20N2O2S2 B2675097 N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2034305-45-6

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2675097
CAS No.: 2034305-45-6
M. Wt: 348.48
InChI Key: RHVQBVQYJGEQFK-UHFFFAOYSA-N
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Description

Historical Context of Thiazole-Carboxamide Development

The exploration of thiazole derivatives began in the early 20th century, with initial studies focusing on their natural occurrence in vitamins (e.g., thiamine) and antibiotics. The integration of carboxamide groups into thiazole frameworks emerged later, driven by the need to enhance solubility and target specificity. N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide exemplifies modern synthetic achievements, building on foundational work in sulfanyl-ether linkages and heterocyclic alkylation. Early analogs prioritized simple aryl substitutions, but advances in catalytic coupling reactions enabled the incorporation of complex moieties like oxan-4-ylsulfanyl ethyl groups, which improve metabolic stability.

Table 1: Evolution of Key Thiazole-Carboxamide Derivatives

Compound Class Structural Features Era of Development
Simple aryl-thiazoles Phenyl, methyl substituents 1950–1970
Amino-thiazole carboxamides Primary amides, alkyl side chains 1980–2000
Advanced hybrids (e.g., N-[2-(oxan-4-ylsulfanyl)ethyl] derivatives) Sulfur ethers, tetrahydropyran, multi-ring systems 2010–present

Significance in Medicinal Chemistry Research

Thiazole-carboxamides are prized for their dual capacity to engage biological targets through hydrogen bonding (via carboxamide) and hydrophobic interactions (via aromatic/thiazole rings). This compound amplifies these properties through its oxan-4-ylsulfanyl group, which enhances membrane permeability and resistance to oxidative degradation. Computational studies of analogous compounds reveal strong binding affinities to enzymes like cyclooxygenase (COX) and kinases, suggesting broad therapeutic potential. Its structural complexity enables modulation of electronic properties (e.g., HOMO-LUMO gaps), which correlate with antioxidant and anti-inflammatory activities.

Position within the Broader Family of Thiazole Derivatives

This compound belongs to the subclass of 4-carboxamide-1,3-thiazoles , characterized by a carboxamide group at the 4-position of the thiazole ring. Its uniqueness arises from:

  • Oxan-4-ylsulfanyl ethyl chain : The tetrahydropyran (oxane) ring confers conformational rigidity, while the sulfanyl ether linkage improves solubility and bioavailability compared to alkyl or aryl ethers.
  • Phenyl substitution at C-2 : Enhances π-π stacking interactions with aromatic residues in enzyme active sites, a feature shared with COX-2 inhibitors like celecoxib.
  • Ethyl spacer : Balances steric bulk and flexibility, optimizing binding to deep hydrophobic pockets.

Table 2: Structural Comparison with Related Thiazole-Carboxamides

Compound Key Substituents Biological Targets
N-[2-(oxan-4-ylsulfanyl)ethyl] derivative Oxane, sulfanyl ether, phenyl COX enzymes, kinases
Ethyl 2-(N-phenylsulfamoyl)thiazole Sulfonamide, ethyl ester DNA gyrase, fungal ergosterol
2-(Trimethoxyphenyl)thiazole Methoxy groups, aryl Microtubule polymerization

Research Evolution and Scientific Milestones

Recent breakthroughs in synthesizing this compound reflect broader trends in drug design:

  • Synthetic Innovations : Multi-step protocols combining Hantzsch thiazole synthesis (to form the thiazole core) with sulfanyl-ether coupling (to attach the oxane moiety) have achieved yields >65%. Microwave-assisted catalysis and flow chemistry are now being explored to reduce reaction times.
  • Analytical Advances : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) enable precise elucidation of regioisomers, critical for quality control.
  • Computational Integration : Density functional theory (DFT) analyses predict the compound’s reactivity, while molecular docking validates its affinity for COX-2 (binding energy: −9.2 kcal/mol).

Table 3: Key Research Studies on Thiazole-Carboxamide Derivatives

Study Focus Methodology Key Finding Source
COX-1/COX-2 inhibition In vitro assay, molecular docking IC₅₀ of 5.56 × 10⁻⁸ μM for COX-1
Anticancer activity MTS assay on HeLa cells CC₅₀ of 203.71 μM (low cytotoxicity)
Synthetic optimization Hantzsch synthesis, HPLC purification 66% yield, purity >98%

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c20-16(18-8-11-22-14-6-9-21-10-7-14)15-12-23-17(19-15)13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVQBVQYJGEQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 2-(oxan-4-ylsulfanyl)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes or block receptor sites, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Thiazolidinone Derivatives

Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) feature a thiazolidinone ring (4-oxo-1,3-thiazolidine) instead of a thiazole. The thiazolidinone ring introduces a ketone group, which may enhance metabolic stability but reduce conformational flexibility compared to the thiazole core in the target compound. Substitutions like 4-chlorophenyl (4g) or 2,6-difluorophenyl (4h) in these derivatives highlight the importance of halogenated aryl groups for potency, a feature absent in the target compound’s phenyl group .

Morpholino and Imidazole Derivatives

  • N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide replaces the oxan-4-ylsulfanyl group with a morpholine ring. Morpholino groups are known to improve water solubility due to their polar nature, whereas the oxan-4-ylsulfanyl group may offer a balance between hydrophobicity and hydrogen-bonding capacity.
  • This contrasts with the target compound’s oxane-sulfanyl group, which lacks aromaticity but may provide steric bulk for receptor interactions.

Acotiamide and Related Thiazole Carboxamides

Acotiamide (N-[2-[di(propane-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) shares the thiazole-4-carboxamide backbone but features a diisopropylaminoethyl group and a hydroxy-dimethoxybenzoyl substituent. The latter contributes to its gastroprokinetic activity via acetylcholine release modulation, suggesting that the target compound’s oxan-4-ylsulfanyl group could similarly influence bioactivity through distinct mechanisms.

Docking Scores and Interaction Profiles

While direct data for the target compound is unavailable, 2-(2,3-dihydroxyphenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide (Table 1, ) demonstrates high docking scores attributed to its dihydroxyphenyl and imidazole groups, which form hydrogen bonds and hydrophobic interactions . The target compound’s oxan-4-ylsulfanyl group may mimic these interactions through sulfur-mediated hydrogen bonding or van der Waals contacts.

Solubility and Stability

  • The oxan-4-ylsulfanyl group likely enhances solubility compared to purely hydrophobic substituents (e.g., chlorophenyl in compound 4g ), though less than morpholino derivatives .
  • Thiazolidinone derivatives (e.g., 4h ) may exhibit higher metabolic stability due to their ketone group, whereas the target compound’s thiazole core could be more prone to oxidation.

Biological Activity

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a thiazole derivative with significant biological activity, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and potential therapeutic uses based on diverse research findings.

Compound Overview

This compound is synthesized through the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid and 2-(oxan-4-ylsulfanyl)ethylamine. This process typically involves coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties against various pathogens. This compound has been investigated for its efficacy against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may possess comparable or superior activity to existing antibiotics, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound's potential as an anticancer agent has been highlighted in various studies. For instance, structural analogs of thiazoles have shown significant cytotoxic effects in cancer cell lines, with IC50 values indicating effective inhibition of tumor growth. In a study involving human colorectal cancer models, related thiazole compounds demonstrated tumor growth inhibition rates of up to 63% . The mechanisms underlying these effects may involve the induction of apoptosis and modulation of specific cellular pathways.

The biological activity of this compound is primarily attributed to its interaction with molecular targets within cells:

  • Enzyme Inhibition : The thiazole ring structure can interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may also bind to specific receptors, altering their signaling pathways and leading to cellular responses such as apoptosis.
  • Oxidative Stress Induction : Some studies suggest that thiazoles can induce oxidative stress in cancer cells, leading to cell death .

Table 1: Summary of Biological Activity Studies

StudyTargetResultReference
Antimicrobial ActivityVarious bacteriaComparable efficacy to standard antibiotics
Anticancer ActivityHuman colorectal DLD-1 cells63% tumor growth inhibition at 50 mpk
Mechanism ExplorationEnzyme interactionsInhibition of key metabolic enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of thiazole precursors with sulfanyl-ethylamine derivatives. Key steps include:

  • Thiazole ring formation : Use benzothioamide derivatives and ethyl 4-bromo-3-oxobutanoate under reflux in ethanol, followed by ether extraction and sodium sulfate drying .
  • Sulfanyl group introduction : Oxan-4-ylsulfanyl ethylamine can be coupled via carbodiimide-mediated amidation. Optimization involves adjusting reaction time (1–3 hours) and temperature (60–80°C) to achieve yields >75% .
    • Characterization : Monitor intermediates via TLC and purify via column chromatography using ethyl acetate/hexane gradients.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data (≤1.0 Å) for accurate bond-length and angle measurements .
  • NMR spectroscopy : Assign peaks using ¹H/¹³C NMR in DMSO-d₆, focusing on thiazole (C-4: δ 160–165 ppm) and oxane sulfanyl (C-S: δ 40–45 ppm) regions .
  • HPLC-MS : Confirm purity (>95%) using C18 columns with acetonitrile/water mobile phases and ESI+ ionization .

Q. How do researchers design experiments to assess the compound’s biological activity against specific targets?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorogenic substrates to measure IC₅₀ values for enzymes like proteases or kinases. For example, pre-incubate the compound (1–100 µM) with target enzymes and monitor activity via fluorescence quenching .
  • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MTT assay) with dose ranges of 0.1–50 µM over 48–72 hours. Include positive controls (e.g., doxorubicin) and validate via Western blot for apoptosis markers .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy be resolved for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models. If in vitro activity (e.g., IC₅₀ = 1 µM) does not translate in vivo, consider poor absorption or rapid metabolism. Use LC-MS/MS to identify metabolites .
  • Orthogonal assays : Validate target engagement via thermal shift assays or cellular thermal shift assays (CETSA) to confirm binding in vivo .

Q. What computational approaches are used to study its structure-activity relationships (SAR) and binding modes?

  • Methodological Answer :

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., SARS-CoV-2 RBD or kinase domains). Prioritize poses with hydrogen bonds to thiazole carboxamide and hydrophobic contacts with the phenyl group .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) to rank derivatives .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC and identify products using HRMS .
  • Accelerated stability testing : Store solid samples at 40°C/75% RH for 1–3 months. Use XRPD to detect crystallinity changes and FTIR for functional group integrity .

Q. What strategies are employed to enhance selectivity and reduce off-target effects in derivatives?

  • Methodological Answer :

  • Fragment-based design : Replace the oxane sulfanyl group with smaller moieties (e.g., cyclopropyl) to minimize hydrophobic interactions with non-target proteins .
  • Selectivity screening : Profile derivatives against panels of 50–100 kinases or GPCRs via competitive binding assays. Prioritize compounds with >10-fold selectivity for the primary target .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact pharmacokinetic properties?

  • Methodological Answer :

  • LogP optimization : Introduce electron-donating groups (e.g., methoxy) to enhance solubility. Measure partition coefficients (octanol/water) and correlate with Caco-2 permeability data .
  • Pro-drug approaches : Convert the carboxamide to ester prodrugs to improve oral absorption. Hydrolyze in vivo via esterases and quantify active compound in plasma .

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